molecular formula C18H20F4O3 B1247102 Metofluthrin, trans-(E)- CAS No. 1338606-01-1

Metofluthrin, trans-(E)-

Cat. No.: B1247102
CAS No.: 1338606-01-1
M. Wt: 360.3 g/mol
InChI Key: KVIZNNVXXNFLMU-AIIUZBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metofluthrin, trans-(E)- is a synthetic pyrethroid insecticide renowned for its exceptional vapor activity at room temperature, making it a superior compound for research into spatial repellency and vector control . Primary Research Applications and Value: Metofluthrin is extensively investigated for its efficacy in disrupting the host-seeking behavior of mosquito vectors, particularly Aedes aegypti , which transmits dengue, chikungunya, and Zika viruses . Its primary research value lies in its ability to cause confusion, knockdown, and mortality in mosquitoes without the need for a heat source, thus serving as a critical tool for studying novel vector control strategies . Studies demonstrate that it can achieve 100% mortality in Ae. aegypti and completely inhibit biting activity in indoor settings, with efficacy enhanced by airflow from a simple fan . Mechanism of Action: As a pyrethroid, Metofluthrin is characterized as a neurotoxin that acts on voltage-gated sodium channels in insect nerve membranes, leading to prolonged channel opening, neuronal hyperexcitation, knockdown, and death . Its high volatility allows it to act as a potent spatial agent, effectively permeating enclosed spaces to impact mosquitoes through both contact and inhalation, without requiring the insects to land on a treated surface . Research into sublethal exposure is vital, as surviving mosquitoes show no reduction in biological fitness, highlighting the importance of studying resistance development . Key Advantages for Research: Metofluthrin is noted for its high potency, reported to be approximately forty times more effective than d-allethrin in coil formulations against mosquitoes like Culex quinquefasciatus . Its passive emanation makes it an ideal candidate for developing clean, smoke-free public health interventions compared to traditional mosquito coils. For researchers, it offers a highly effective tool for probing the mechanisms of pyrethroid action and behavior disruption in disease vectors under controlled laboratory and semi-field conditions. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, personal, household, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1338606-01-1

Molecular Formula

C18H20F4O3

Molecular Weight

360.3 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3/b6-5+/t11-,12+/m1/s1

InChI Key

KVIZNNVXXNFLMU-AIIUZBJTSA-N

SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

Isomeric SMILES

C/C=C/[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F

boiling_point

334 °C at atmospheric pressure

Color/Form

Pale yellow liquid

density

1.21 at 20 °C

Other CAS No.

1338606-01-1
240494-70-6

solubility

Solvent solubility (20 to 25 °C;  g/L): acetone 303.4;  methanol 312.2;  ethyl acetate 307.6;  toluene 326.9;  n-hexanes 328.7;  dichloromethane 318.9;  n-octanol 325.1;  isopropyl alcohol 313.2
Readily soluble in acetonitrile, DMSO, acetone
In water, 0.73 mg/L at pH 7, 20 °C)
In water, 0.50 to 0.67 mg/L at 20 °C

Synonyms

(2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methyl-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylate
metofluthrin

vapor_pressure

1.47X10-5 Torr /SRC: 1.47X10-5 mm Hg / at 25 °C

Origin of Product

United States

Stereoselective Chemical Synthesis and Molecular Engineering of Metofluthrin, Trans E

Advanced Synthetic Pathways for Enantioselective and Diastereoselective Production of Metofluthrin (B10177), trans-(E)- Isomers

The synthesis of pyrethroids like Metofluthrin is a multi-step process that typically culminates in the esterification of a specific cyclopropanecarboxylic acid with an appropriate alcohol. arkat-usa.orgnih.gov For Metofluthrin, the key intermediates are (1R)-trans-norchrysanthemic acid and 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. tandfonline.comnus.edu.sg The stereochemistry of the final product is largely determined by the stereochemistry of these precursors.

The production of the desired trans-(E)- isomer of Metofluthrin necessitates precise control over the geometry of the propenyl group on the cyclopropane (B1198618) ring and the relative orientation of the substituents on the cyclopropane ring itself. The (1R,3R) configuration of the cyclopropane ring defines the trans relationship between the carboxylate group and the propenyl substituent. The (E) configuration refers to the geometry of the double bond within the propenyl side chain.

Advanced synthetic strategies focus on establishing these stereocenters early in the synthetic sequence. This often involves the use of chiral catalysts or resolving agents to produce enantiomerically pure intermediates. The final esterification step is crucial and is expected to proceed with retention of configuration at the alcohol's stereocenter. arkat-usa.org

Precursor Chemistry and Reaction Mechanisms in Metofluthrin, trans-(E)- Derivatization

The synthesis of the two key precursors for Metofluthrin, the acid and alcohol moieties, involves distinct chemical pathways.

2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol: This alcohol is a critical intermediate. nus.edu.sg One synthetic approach involves the reaction of 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene in a mixed solution of sulfuric acid and an organic carboxylic acid, followed by hydrolysis and methylation. nus.edu.sgwipo.int Another method starts from 2,3,5,6-tetrafluorobenzyl alcohol, which is halogenated and then reacted with methanol (B129727) and an inorganic alkali to introduce the methoxymethyl group. google.compatsnap.com

Table 1: Synthesis of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol

Starting Material Reagents Key Steps Reference
1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene Sulfuric acid, organic carboxylic acid, inorganic alkali Reaction in mixed acid solution, hydrolysis, methylation nus.edu.sgwipo.int

(E)-2,2-dimethyl-3-(prop-1-en-1-yl)cyclopropanecarboxylic acid: The synthesis of this acid component with the desired (E)-geometry is a significant challenge. The formation of the cyclopropane ring and the control of the double bond geometry are key steps. While specific details for the (E)-isomer are less common in publicly available literature which often focuses on the (Z)-isomer, the general principles of pyrethroid acid synthesis apply. These methods often involve the reaction of a diazo compound with an appropriate alkene, catalyzed by a transition metal complex to control stereoselectivity.

The final step in the synthesis of Metofluthrin, trans-(E)-, is the esterification of the (E)-cyclopropanecarboxylic acid with the tetrafluorobenzyl alcohol. arkat-usa.orgnih.gov This reaction is typically carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride. acs.org

Chiral Resolution Techniques and Stereochemical Control in Metofluthrin, trans-(E)- Analog Generation

Given that many synthetic routes produce a mixture of stereoisomers, chiral resolution techniques are essential for isolating the desired active isomer. coresta.org For pyrethroids, these techniques are critical as different stereoisomers can have vastly different biological activities. montana.eduresearchgate.net

Common methods for chiral resolution include:

Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for separating enantiomers and diastereomers. nih.govmdpi.com

Crystallization: Diastereomeric salt formation with a chiral resolving agent can allow for the separation of enantiomers by fractional crystallization. drpress.org

Stereochemical control during the synthesis itself is the most efficient approach. This involves using chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer. For pyrethroids, the stereochemistry of the cyclopropane ring is often established through catalytic cyclopropanation reactions. montana.edu

Structure-Activity Relationships and Computational Predictions of Biological Efficacy for Metofluthrin, trans-(E)- Analogs

The biological activity of pyrethroids is highly dependent on their three-dimensional structure. montana.eduresearchgate.net Structure-activity relationship (SAR) studies explore how modifications to the chemical structure affect insecticidal potency.

For Metofluthrin and its analogs, key structural features influencing activity include:

The stereochemistry of the cyclopropane ring: The (1R)-trans configuration is generally associated with high insecticidal activity in many pyrethroids. jst.go.jp

The geometry of the propenyl side chain: The (E) vs. (Z) geometry of the double bond can significantly impact efficacy.

The nature of the alcohol moiety: The polyfluorinated benzyl (B1604629) group in Metofluthrin is crucial for its high vapor pressure and potency. tandfonline.comresearchgate.net

Table 2: Impact of Structural Modifications on Pyrethroid Activity

Structural Feature Modification Effect on Activity Reference
Cyclopropane Ring Stereochemistry cis vs. trans isomers Varies; trans-isomers often preferred for household use. researchgate.net
Alcohol Moiety Introduction of a cyano group Can increase potency (Type II pyrethroids). wikipedia.org

Computational modeling is increasingly used to predict the biological efficacy of new chemical compounds and to understand their interactions with target sites, such as voltage-gated sodium channels in insects. science.gov These models can help to rationalize observed SAR data and guide the design of new, more effective Metofluthrin analogs. plos.org For instance, computational fluid dynamics (CFD) has been used to model the release and transport of Metofluthrin from emanators. plos.orgnih.gov

Molecular and Cellular Mechanisms of Insecticidal Action of Metofluthrin, Trans E

Voltage-Gated Sodium Channel Modulation by Metofluthrin (B10177), trans-(E)-: Biophysical and Electrophysiological Perspectives

The primary molecular target of Metofluthrin, and pyrethroid insecticides in general, is the voltage-gated sodium channel (VGSC) within the nervous systems of insects. nih.govscience.govresearchgate.netscienceopen.com These transmembrane proteins are fundamental for the initiation and propagation of action potentials in most excitable cells. nih.govcornell.edufrontiersin.org In a resting state, these channels are closed. Upon membrane depolarization, they activate (open), permitting a rapid influx of sodium ions that constitutes the rising phase of an action potential. nih.govfrontiersin.org Shortly after opening, the channels enter a non-conductive, inactivated state before returning to the resting state upon membrane repolarization. nih.gov

Metofluthrin exerts its neurotoxic effect by altering the gating kinetics of these channels. publications.gc.ca From a biophysical perspective, it preferentially binds to the VGSC in its open state, effectively stabilizing it and delaying its closure. nih.gov This modification results in a prolonged influx of sodium ions, leading to a persistent depolarization of the neuronal membrane. researchgate.netpublications.gc.ca The inability of the neuron to repolarize disrupts the normal transmission of nerve impulses, causing a state of hyperexcitation characterized by repetitive nerve discharges. science.govresearchgate.net This uncontrolled neuronal firing manifests as the classic symptoms of pyrethroid poisoning, including loss of coordination, paralysis, and ultimately, the death of the insect. science.govmontana.edu

Metofluthrin is classified as a Type I pyrethroid. publications.gc.ca This classification is based on the toxicological syndrome it produces, which, in mammals, is known as the "T syndrome" and includes symptoms such as aggressive sparring, heightened sensitivity to external stimuli, and fine, whole-body tremors. publications.gc.ca Electrophysiological studies confirm that this syndrome is a direct consequence of the characteristic repetitive nerve impulses caused by the prolonged opening of sodium channels. montana.edu

Table 1: Biophysical Effects of Pyrethroids on Voltage-Gated Sodium Channels

Characteristic Effect of Metofluthrin (Type I Pyrethroid) Comparative Pyrethroids (Type I/II) Supporting Evidence
Primary Target Voltage-Gated Sodium Channel (VGSC) Voltage-Gated Sodium Channel (VGSC) nih.govscience.govresearchgate.netscienceopen.compublications.gc.ca
Binding State Preferentially binds to the open channel state Preferentially binds to the open channel state nih.gov
Channel Gating Delays inactivation (closing) Delays inactivation; Type II effects are generally longer nih.govpublications.gc.ca
Ion Current Prolonged sodium ion (Na+) influx Prolonged sodium ion (Na+) influx nih.gov
Membrane Potential Persistent depolarization Persistent depolarization researchgate.net
Neuronal Effect Repetitive firing, hyperexcitation Repetitive firing (Type I); Membrane potential depolarization with minimal repetitive firing (Type II) science.govresearchgate.netmontana.edu

| Toxicological Syndrome | "T" Syndrome (Tremors) | "T" Syndrome (Type I); "CS" Syndrome (Choreoathetosis/Salivation) (Type II) | publications.gc.ca |

Stereospecific Interactions of Metofluthrin, trans-(E)- with Insect Nervous System Target Sites

The insecticidal efficacy of pyrethroids is profoundly influenced by their stereochemistry. researchgate.net Most pyrethroids, including Metofluthrin, possess multiple chiral centers, leading to the existence of various optical and geometric isomers. researchgate.netmontana.edu These stereoisomers can exhibit vastly different toxicities due to the stereospecific nature of the binding pocket on the target VGSC and differential rates of metabolic detoxification. researchgate.netacs.org

Metofluthrin's chemical structure, 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (EZ)-(1RS,3RS;1RS,3SR)-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate, contains chiral carbons in its cyclopropane (B1198618) ring and a double bond in the prop-1-enyl group, giving rise to geometric (E/Z) and optical (R/S) isomers. epa.gov The specific arrangement of substituents around these centers dictates the molecule's three-dimensional conformation, which is critical for a precise fit into the receptor site on the sodium channel protein.

Research has consistently shown that for many pyrethroids, one isomer is significantly more active than the others. acs.orgjst.go.jp For instance, the (1R)-trans isomers are often the most potent. jst.go.jp In insects, the cis-isomers of pyrethroids are generally more toxic than their corresponding trans isomers, a phenomenon linked to their slower metabolism by esterase enzymes. montana.edu The development of Metofluthrin focused on the 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl ester, a structural component that confers exceptionally high potency against mosquitoes. researchgate.net The rigid cyclopropane core of the molecule helps maintain a defined shape that facilitates these specific, high-affinity interactions with the insect VGSC, underscoring the importance of stereochemistry in its insecticidal action.

Sub-lethal Behavioral Modifications (Spatial Repellency, Irritancy) Induced by Metofluthrin, trans-(E)- Vapors in Target Insect Species: Mechanistic Differentiation

A key feature of Metofluthrin is its high volatility, with a vapor pressure significantly greater than that of conventional pyrethroids like permethrin (B1679614). researchgate.net This property allows it to act as a spatial repellent, modifying insect behavior at sub-lethal concentrations without direct contact. researchgate.netbohrium.com The mechanism involves the diffusion of Metofluthrin vapor into a space, creating a protective zone that insects are deterred from entering. plos.org

The primary behavioral modifications induced by Metofluthrin vapor are spatial repellency and contact irritancy, which are mechanistically distinct.

Spatial Repellency: This is a non-contact, airborne effect. It is characterized by the directional movement of an insect away from a chemical source. plos.orglshtm.ac.uk The airborne Metofluthrin molecules are thought to activate the insect's peripheral nervous system, possibly by interacting with olfactory or other sensory receptors, causing confusion or an aversive response that leads to avoidance of the treated area. plos.orgplos.org Studies have demonstrated that Metofluthrin-impregnated materials cause a rapid and significant reduction in the presence of mosquitoes like Aedes aegypti and Culex quinquefasciatus in treated spaces. researchgate.net

Contact Irritancy (Excito-repellency): This is a locomotor excitation response that occurs after an insect makes physical contact with a treated surface. plos.orgcore.ac.uk This is a common effect for less volatile pyrethroids but can also be a component of the action of volatile compounds.

Table 2: Sub-lethal Behavioral and Physiological Effects of Metofluthrin Vapor on Target Insects

Effect Description Target Species Example(s) Supporting Evidence
Spatial Repellency Avoidance of a space containing airborne chemical without direct contact. Aedes aegypti, Culex quinquefasciatus, Dermacentor variabilis (tick) researchgate.netplos.orgplos.org
Landing Inhibition Reduced frequency of landing on a potential host or surface. Aedes aegypti science.gov
Knockdown Temporary, reversible paralysis and loss of coordinated movement. Aedes aegypti, Aedes albopictus science.govoup.com
Reduced Oviposition Decreased egg-laying activity or altered site selection. Aedes aegypti, Aedes albopictus (inferred from transfluthrin (B58387) studies) nih.govoup.com

| Reduced Egg Viability | Eggs laid by exposed females have a lower hatch rate. | Aedes albopictus | oup.com |

Comparative Mechanistic Analysis of Metofluthrin, trans-(E)- Action with Other Pyrethroid and Non-Pyrethroid Insecticides

The mode of action of Metofluthrin can be better understood by comparing it to other classes of insecticides.

Comparison with Other Pyrethroids: Metofluthrin shares its primary target, the VGSC, with all other pyrethroids. science.govpublications.gc.ca However, key differences exist.

vs. Non-Volatile Pyrethroids (e.g., Permethrin, Deltamethrin): The most significant difference is Metofluthrin's high vapor pressure, which enables spatial repellency. researchgate.net Non-volatile pyrethroids like permethrin act primarily as contact insecticides, requiring the insect to physically touch a treated surface. plos.org Despite this difference in delivery, the molecular target is the same, which is why cross-resistance can occur. bohrium.com Mosquito populations resistant to permethrin through target-site mutations (kdr) or enhanced metabolic detoxification often show reduced susceptibility to Metofluthrin. nih.govbohrium.com

vs. Volatile Pyrethroids (e.g., Transfluthrin): Metofluthrin and transfluthrin are mechanistically very similar, both acting as spatial repellents. bohrium.com However, studies indicate Metofluthrin is more potent, achieving similar effects at lower concentrations. researchgate.net For Aedes aegypti, the discriminating concentration required for transfluthrin was 4.7 times higher than for Metofluthrin. researchgate.net Furthermore, while transfluthrin may cause a faster initial knockdown, Metofluthrin appears to induce a higher rate of eventual mortality, with fewer insects recovering from exposure. researchgate.net

Comparison with Non-Pyrethroid Insecticides:

vs. DDT: Like pyrethroids, DDT targets the VGSC and functions by prolonging the open state of the channel. nih.gov Their mechanisms are so similar that the most common form of target-site resistance, knockdown resistance (kdr), typically confers cross-resistance to both DDT and pyrethroids. science.govcornell.edu

vs. Sodium Channel Blocker Insecticides (SCBIs) (e.g., Indoxacarb): SCBIs also target the VGSC but with an opposing mechanism. Instead of locking the channel open, they bind to and stabilize the inactivated state, blocking the channel and preventing ion flow. nih.gov

vs. Organophosphates and Carbamates: These compounds are acetylcholinesterase inhibitors. They act at the synaptic cleft by preventing the breakdown of the neurotransmitter acetylcholine (B1216132), leading to continuous nerve stimulation. This is a completely different target and mechanism compared to Metofluthrin's action on ion channels. science.gov

vs. Neonicotinoids (e.g., Imidacloprid, Clothianidin): This class of insecticides acts as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system, causing overstimulation and paralysis. scienceopen.comresearchgate.net This is also a distinct molecular target from the VGSC.

Table 3: Mechanistic Comparison of Metofluthrin with Other Insecticide Classes

Insecticide Class Example(s) Primary Molecular Target Primary Mechanism of Action
Pyrethroid (Type I) Metofluthrin , Permethrin Voltage-Gated Sodium Channel (VGSC) Delays channel closing, causing hyperexcitation. nih.govpublications.gc.ca
Pyrethroid (Type II) Deltamethrin (B41696), Cypermethrin Voltage-Gated Sodium Channel (VGSC) Greatly delays channel closing, causing persistent membrane depolarization. nih.govmontana.edu
Organochlorine DDT Voltage-Gated Sodium Channel (VGSC) Delays channel closing (similar to pyrethroids). nih.gov
SCBIs Indoxacarb Voltage-Gated Sodium Channel (VGSC) Stabilizes the inactivated state, blocking the channel. nih.gov
Organophosphates Diazinon, Malathion Acetylcholinesterase (AChE) Inhibits AChE, causing accumulation of acetylcholine at the synapse. science.gov

| Neonicotinoids | Imidacloprid, Clothianidin | Nicotinic Acetylcholine Receptor (nAChR) | Binds to and activates nAChRs, causing persistent nerve stimulation. scienceopen.comresearchgate.net |

Table 4: Compound Names Mentioned in Article

Common Name Chemical Name / Description
Metofluthrin 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (EZ)-(1RS,3RS;1RS,3SR)-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate
Transfluthrin 2,3,5,6-tetrafluorobenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Permethrin 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Cypermethrin (RS)-α-cyano-3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Deltamethrin (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate
Bioresmethrin 5-benzyl-3-furylmethyl (1R)-trans-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate
DDT 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane
DEET N,N-Diethyl-meta-toluamide
Indoxacarb Methyl (S)-N-[7-chloro-2,3,4a,5-tetrahydro-4a-(methoxycarbonyl)indeno[1,2-e] nih.govscience.govbohrium.comoxadiazin-2-ylcarbonyl]-4'-(trifluoromethoxy)carbanilate
Diazinon O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate
Clothianidin (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine
Imidacloprid (E)-1-(6-chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine

Evolutionary Dynamics and Biochemical Basis of Insect Resistance to Metofluthrin, Trans E

Target Site Insensitivity Mechanisms (e.g., kdr and super-kdr Mutations) Conferring Resistance to Metofluthrin (B10177), trans-(E)-

The primary target site for pyrethroid insecticides, including metofluthrin, is the voltage-gated sodium channel (VGSC) in the nerve cells of insects. nih.govresearchgate.net Alterations in this target site can reduce the insecticide's binding affinity, thereby conferring resistance. This form of resistance is commonly known as knockdown resistance (kdr).

Knockdown resistance arises from single nucleotide polymorphisms in the VGSC gene, leading to amino acid substitutions in the channel protein. researchgate.netresearchgate.net These mutations modify the channel's structure, making it less sensitive to the effects of pyrethroids. researchgate.net The most well-characterized kdr mutation is the L1014F mutation, which involves the substitution of leucine (B10760876) with phenylalanine at position 1014. researchgate.net This mutation has been widely reported in various insect species and is associated with resistance to a range of pyrethroids.

In addition to the classic kdr mutations, "super-kdr" mutations have been identified, which can confer even higher levels of resistance. science.gov An example is the M918T mutation, which often occurs in combination with the L1014F mutation. science.gov While the presence of kdr and super-kdr mutations is a major mechanism of resistance to many pyrethroids, the structural differences in metofluthrin, particularly its polyfluorinated benzyl (B1604629) ring, may result in different interactions with these mutated channels. verixiv.org

Studies have shown that the repellency of volatile pyrethroids like transfluthrin (B58387), a related compound, can be diminished in mosquito strains that carry kdr mutations. nih.gov This suggests that target-site insensitivity can indeed impact the efficacy of metofluthrin. For instance, a study on Aedes aegypti mosquitoes with multiple kdr mutations (V410L, V1016I, F1534C) showed reduced repellency to both transfluthrin and metofluthrin. nih.gov Another study documented that Anopheles gambiae populations with a high frequency of the L995F or L995S kdr mutations exhibited reduced behavioral sensitivity to transfluthrin. verixiv.org

Table 1: Key kdr Mutations and Their Association with Pyrethroid Resistance

MutationAmino Acid ChangeAssociated ResistanceInsect Examples
L1014FLeucine to PhenylalaninePyrethroids, DDTCulex pipiens, Cimex hemipterus researchgate.netncsu.edu
M918TMethionine to ThreoninePyrethroids (super-kdr)Musca domestica science.gov
M918IMethionine to IsoleucinePyrethroids (kdr/super-kdr)Cimex hemipterus ncsu.edu
V1016IValine to IsoleucinePyrethroidsAedes aegypti nih.gov
F1534CPhenylalanine to CysteinePyrethroidsAedes aegypti nih.gov
L995F/SLeucine to Phenylalanine/SerinePyrethroidsAnopheles gambiae verixiv.org

Metabolic Detoxification Pathways Mediated by Cytochrome P450 Monooxygenases, Esterases, and Glutathione (B108866) S-Transferases in Metofluthrin, trans-(E)- Resistant Insects

Metabolic detoxification is a crucial defense mechanism that insects employ to counteract the toxic effects of insecticides. This process involves the enzymatic conversion of lipophilic insecticides into more water-soluble, and thus more easily excretable, metabolites. researchgate.net Three major enzyme families are primarily responsible for the metabolic detoxification of pyrethroids: cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). nih.govunimore.it

Cytochrome P450 Monooxygenases (P450s): P450s are a large and diverse group of enzymes that play a central role in the oxidative metabolism of a wide range of xenobiotics, including insecticides. nih.gov In resistant insects, the overexpression of specific P450 genes is a common mechanism conferring resistance to pyrethroids. nih.govresearchgate.net These enzymes can hydroxylate or otherwise modify the pyrethroid molecule, rendering it less toxic. For many pyrethroids, the initial site of metabolic attack by P450s is the phenoxybenzyl moiety. plos.org However, metofluthrin possesses a tetrafluorobenzyl moiety instead, which appears to be more resilient to P450-mediated degradation. plos.org Studies on the related compound transfluthrin have shown that it is less susceptible to detoxification by P450s compared to conventional pyrethroids like deltamethrin (B41696) and permethrin (B1679614). researchgate.netlstmed.ac.uk This suggests that metofluthrin may also have a resistance-breaking potential against insects that rely heavily on P450-mediated detoxification. plos.orglstmed.ac.uk

Esterases: Esterases contribute to pyrethroid resistance by hydrolyzing the ester bond that is a common feature of many pyrethroid structures. cuni.czresearchgate.net This cleavage results in the formation of less toxic acidic and alcoholic metabolites. cuni.cz Resistance can be conferred by either an increase in the amount of the enzyme or by mutations that enhance the catalytic efficiency of the enzyme. researchgate.net

Glutathione S-Transferases (GSTs): GSTs are another important family of detoxification enzymes that catalyze the conjugation of reduced glutathione to a variety of electrophilic substrates, including insecticides. nih.govnih.gov This conjugation reaction increases the water solubility of the xenobiotic, facilitating its excretion. unimore.it Overexpression of GSTs has been linked to resistance to various insecticides. nih.govresearchgate.net In the context of metofluthrin, which undergoes several metabolic reactions including glutathione conjugation, GSTs are likely to play a role in its detoxification. nih.gov

Genetic Basis of Metofluthrin, trans-(E)- Resistance: Allelic Variation, Gene Duplication, and Transcriptional Regulation

The development of resistance to metofluthrin is rooted in genetic changes within insect populations. These changes can range from single nucleotide polymorphisms to large-scale genomic alterations.

Allelic Variation: As discussed in the context of target-site insensitivity, allelic variation in the VGSC gene, leading to kdr and super-kdr mutations, is a primary genetic basis for resistance. researchgate.net Similarly, variations in the genes encoding detoxification enzymes can also lead to resistance. For instance, different alleles of P450 or esterase genes may have varying efficiencies in metabolizing metofluthrin.

Gene Duplication: A significant genetic mechanism contributing to increased insecticide detoxification is gene duplication. nih.gov The duplication of genes encoding detoxification enzymes, such as P450s and esterases, can lead to their overexpression, thereby enhancing the insect's ability to metabolize insecticides. researchgate.netpeercommunityjournal.org For example, in the highly pyrethroid-resistant mosquito Anopheles funestus, the duplicated genes CYP6P9a and CYP6P9b are highly upregulated and are known to metabolize various pyrethroids. researchgate.net Recent research has also highlighted the role of genomic duplications affecting multiple contiguous P450s in conferring resistance in Aedes aegypti. peercommunityjournal.org

Transcriptional Regulation: The overexpression of detoxification genes is often a result of changes in their transcriptional regulation. nih.gov This can be caused by mutations in the regulatory regions of these genes or by alterations in the trans-acting regulatory factors that control their expression. nih.gov In some cases, a single major gene can be responsible for the up-regulation of a broad range of detoxification enzymes. nih.gov The epigenetic regulation of resistance genes, through mechanisms like histone modifications, is also an emerging area of research. verixiv.org

Cross-Resistance Patterns of Metofluthrin, trans-(E)- with Other Insecticide Classes and Implications for Resistance Management Strategies

Cross-resistance occurs when a resistance mechanism selected by one insecticide also confers resistance to other insecticides, often within the same chemical class. Understanding the cross-resistance patterns of metofluthrin is essential for designing effective resistance management strategies.

Due to its classification as a pyrethroid, there is a potential for cross-resistance between metofluthrin and other pyrethroids. science.govmdpi.com Insects that have developed resistance to conventional pyrethroids through target-site modifications (kdr) or enhanced metabolic detoxification may also exhibit some level of resistance to metofluthrin. nih.govmdpi.com For example, a study on Aedes aegypti found that a field-collected population showed cross-resistance between permethrin and metofluthrin. mdpi.com

However, the unique chemical structure of metofluthrin, particularly its tetrafluorobenzyl moiety, may limit the extent of cross-resistance conferred by certain metabolic mechanisms. verixiv.orgplos.org As previously mentioned, P450 enzymes that readily detoxify traditional pyrethroids may be less effective against metofluthrin. plos.org This suggests that metofluthrin could be a valuable tool in rotations or mosaics with other insecticides to manage resistance in populations where P450-mediated detoxification is the primary resistance mechanism.

The implications for resistance management are significant. To mitigate the development of resistance, it is crucial to avoid the continuous and exclusive use of any single insecticide. Integrated pest management (IPM) strategies that incorporate a variety of control methods, including the rotation of insecticides with different modes of action, are recommended. The use of synergists, such as piperonyl butoxide (PBO), which can inhibit P450 activity, in combination with pyrethroids is another strategy to overcome metabolic resistance. nih.gov

Methodologies for Monitoring and Characterizing Metofluthrin, trans-(E)- Resistance in Wild and Laboratory Insect Populations

Effective resistance management relies on the timely and accurate monitoring of resistance levels in target insect populations. Various methodologies are employed to detect and characterize resistance to metofluthrin.

Bioassays: Bioassays are the primary tool for assessing the susceptibility of insect populations to insecticides. The World Health Organization (WHO) has established standardized protocols for resistance monitoring, such as the WHO tube test and the recently developed WHO bottle bioassay. who.intnih.gov These assays expose a sample of mosquitoes to a discriminating concentration of an insecticide to determine the proportion of resistant individuals in the population. who.int For volatile pyrethroids like metofluthrin, specialized bioassay systems such as the High-Throughput Screening System (HITSS) have been developed to assess both toxicity and behavioral responses. mdpi.comresearchgate.net

Table 2: Common Bioassay Methods for Insecticide Resistance Monitoring

Bioassay MethodDescriptionKey Endpoint
WHO Tube TestExposure of mosquitoes to insecticide-impregnated papers in a tube. who.intMortality after 24 hours
WHO Bottle BioassayExposure of mosquitoes to the inner surface of a bottle coated with insecticide. nih.govMortality after a fixed exposure time
CDC Bottle BioassaySimilar to the WHO bottle bioassay, but often uses time to knockdown as an endpoint. nih.govTime to knockdown
HITSS-TOXA high-throughput system for evaluating the toxicity of volatile insecticides. mdpi.comLethal and sub-lethal concentrations

Synergist Assays: To investigate the role of metabolic resistance, bioassays can be conducted with and without the addition of synergists. nih.gov For example, if the toxicity of metofluthrin is significantly increased in the presence of PBO, it indicates that P450-mediated detoxification is a major resistance mechanism in the tested population. nih.gov

Molecular and Biochemical Assays: Once resistance is detected through bioassays, molecular and biochemical techniques can be used to identify the underlying mechanisms.

Genotyping: DNA-based methods, such as PCR and sequencing, are used to detect the presence of kdr mutations in the VGSC gene. nih.gov

Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) and transcriptomics (RNA-Seq) can measure the expression levels of detoxification genes (P450s, esterases, GSTs) to identify their overexpression in resistant populations. verixiv.org

Enzyme Activity Assays: Biochemical assays can directly measure the activity of detoxification enzymes in insect homogenates, providing further evidence for their role in resistance. researchgate.net

By combining these different methodologies, a comprehensive picture of the resistance status of insect populations to metofluthrin can be obtained, which is essential for making informed decisions on vector control strategies.

Environmental Fate, Transport, and Degradation Kinetics of Metofluthrin, Trans E

Photolytic Degradation Pathways and Byproducts of Metofluthrin (B10177), trans-(E)- in Aquatic and Atmospheric Systems

Metofluthrin, trans-(E)- is susceptible to degradation upon exposure to sunlight in both aquatic and atmospheric environments. In aquatic systems, aqueous photolysis studies have demonstrated that metofluthrin undergoes rapid photodegradation. When exposed to light with wavelengths greater than 290 nm at a pH of 4 and a temperature of 25°C, the photolytic half-life ranges from 1.1 to 3.4 days. The primary degradation pathways in water involve the cleavage of the ester bond, subsequent oxidation, and can ultimately lead to mineralization into carbon dioxide. Photo-induced isomerization can also occur through the homolytic cleavage of the C1–C3 bond within the cyclopropane (B1198618) ring. In alkaline conditions (pH 9), metofluthrin degrades with a half-life of 33 days, a process catalyzed by the base that proceeds through ester cleavage. regulations.gov This process forms the corresponding carboxylic acid and alcohol as major degradates. regulations.gov

In the atmosphere, the vapor-phase of trans-metofluthrin is degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 5.2 hours. nih.gov Another significant atmospheric degradation pathway is the reaction with ozone, which has an estimated half-life of about 1.4 hours for the trans-isomer. nih.gov Metofluthrin contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov Any metofluthrin that is deposited on land surfaces and exposed to daylight is expected to undergo photodegradation, with an estimated half-life of less than 2 hours. regulations.gov

On leaf surfaces, the degradation of metofluthrin is primarily driven by ozonolysis of the propenyl side chain. researchgate.netresearchgate.net This reaction produces a secondary ozonide, which then decomposes into the corresponding aldehyde and carboxylic acid derivatives. researchgate.netresearchgate.net

Table 1: Photolytic Half-life of Metofluthrin, trans-(E)- in Various Systems

Environmental CompartmentConditionHalf-lifeCitations
Aquatic System (Aqueous Photolysis)pH 4, 25°C, λ > 290 nm1.1–3.4 days
Aquatic System (Hydrolysis)pH 9, 25°C33 days regulations.gov
Aquatic System (Photolysis)General6 days regulations.gov
Atmosphere (vs. Hydroxyl Radicals)Vapor-phase, 25°C~5.2 hours nih.gov
Atmosphere (vs. Ozone)Vapor-phase, 25°C~1.4 hours nih.gov
Air (Photodegradation)General< 2 hours regulations.gov

Microbial Metabolism and Biotransformation of Metofluthrin, trans-(E)- in Soil and Water Systems

Microbial activity plays a crucial role in the degradation of Metofluthrin, trans-(E)- in soil and water. In aerobic soil environments, trans-metofluthrin is subject to rapid biotransformation. publications.gc.ca Studies conducted in two different U.S. soils showed that the 1R-trans-E isomer degrades quickly, with half-lives ranging from 2.3 to 3.5 days. researchgate.net The primary metabolic pathway is the cleavage of the ester linkage, which results in the formation of the corresponding alcohol and acid. researchgate.netresearchgate.net This initial step is followed by successive oxidation at the prop-1-enyl group and the benzyl (B1604629) carbon. researchgate.net

These oxidative processes lead to the formation of dicarboxylic acid and terephthalic acid derivatives. researchgate.net Ultimately, these metabolites are mineralized to carbon dioxide, with some portion forming bound residues in the soil. researchgate.netresearchgate.net It is noteworthy that for the E-isomer, the ester linkage tends to be hydrolyzed without oxidation occurring at the 1-propenyl group or the gem-methyl groups. In contrast, in leaf tissues, no single specific metabolite was found to be dominant for the 1R-trans-E isomer. researchgate.netacs.org

The degradation of pyrethroids like metofluthrin in soil is generally facilitated by microbial-promoted hydrolytic and photolytic processes. researchgate.net The enzymes responsible are often carboxylesterases, which catalyze the hydrolysis reaction. researchgate.net

Table 2: Aerobic Soil Metabolism Half-life of Metofluthrin

Soil TypeDT50 (Half-life)Citations
Mississippi (MS) sandy loam3–8 days epa.gov
California (CA) sandy loam1–3 days epa.gov
Two US aerobic soils (1R-trans-E isomer)2.3–3.5 days researchgate.net

Adsorption, Leaching, and Volatilization Dynamics of Metofluthrin, trans-(E)- in Diverse Environmental Compartments

The movement and distribution of Metofluthrin, trans-(E)- in the environment are governed by its physical and chemical properties, including its tendency to adsorb to soil, its potential to leach into groundwater, and its volatility.

Adsorption and Leaching: Metofluthrin is expected to have no mobility in soil. nih.gov This is based on its high organic carbon partition coefficient (Koc), with estimated values of 33,000 and soil adsorption coefficients (Koc) for the Z-isomer (the main component of metofluthrin) determined to be between 3553 and 6124 ml/g o.c. nih.govresearchgate.net This strong adsorption to soil particles significantly reduces its potential to leach into groundwater. publications.gc.ca Laboratory studies confirm that metofluthrin is not expected to be mobile in soil. publications.gc.ca Consequently, the risk of groundwater contamination by metofluthrin is considered highly unlikely. researchgate.net In aquatic environments, it is expected to adsorb to suspended solids and sediment. nih.gov

Volatilization: Metofluthrin has a relatively high vapor pressure and is expected to volatilize from moist soil and water surfaces. nih.govpublications.gc.ca Its use pattern in products like mosquito repellent strips and personal fan devices is consistent with its volatile nature. publications.gc.caepa.gov When applied to plant surfaces, such as cabbage leaves, metofluthrin has been shown to rapidly volatilize into the air with minimal translocation within the plant itself. researchgate.netacs.org While volatilization from moist soil surfaces is an important fate process, it is expected to be attenuated by the compound's strong adsorption to soil. nih.gov The estimated volatilization half-lives from a model river and a model lake are 7.5 and 60 days, respectively. nih.gov However, when adsorption is factored in, the estimated volatilization half-life from a model pond increases significantly to 31 years. nih.gov

Table 3: Physicochemical Properties Influencing Environmental Transport of Metofluthrin, trans-(E)-

PropertyValueSignificanceCitations
Water Solubility (20°C)0.67 mg/LLow solubility limits mobility in water. epa.govepa.gov
Vapor Pressure (25°C)1.47 x 10⁻⁵ mmHgIndicates a tendency to volatilize.
Henry's Law Constant (20°C)1.1 x 10⁻⁵ atm m³/molSuggests volatilization from water is an important fate process. epa.gov
Organic Carbon Partition Coefficient (Koc)> 3700 mL/gocHigh value indicates strong adsorption to soil and low mobility. regulations.gov

Persistence and Dissipation Kinetics of Metofluthrin, trans-(E)- in Various Ecosystems

The persistence of Metofluthrin, trans-(E)- in the environment is generally low due to a combination of rapid degradation processes.

In terrestrial environments, metofluthrin is not expected to persist. publications.gc.ca It undergoes rapid aerobic biotransformation in soil, with dissipation half-life (DT50) values ranging from 2.9 to 3.4 days under laboratory conditions. publications.gc.ca Other studies have reported aerobic soil metabolism half-lives between 1 and 8 days in sandy loam soils. nih.govepa.gov

In aquatic environments, while stable to hydrolysis under acidic and neutral conditions, metofluthrin degrades through hydrolysis in alkaline waters (pH 9) with a half-life of 33 days. regulations.gov More significantly, aqueous photolysis is a key dissipation pathway, with a half-life of approximately 6 days. regulations.govepa.gov

In the atmosphere, metofluthrin dissipates very quickly. The estimated half-life for its reaction with hydroxyl radicals is about 5.2 hours, and with ozone, it is even shorter at approximately 1.4 hours for the trans-isomer. nih.gov This rapid atmospheric degradation, combined with its volatility, means that metofluthrin released into the air is unlikely to persist or be transported over long distances. regulations.gov The rapid dissipation of pyrethroids in general, often with half-lives of less than a day in the water column, makes it difficult to compare field exposures with laboratory studies that use constant concentrations. montana.edu

Table 4: Dissipation Half-life (DT50) of Metofluthrin, trans-(E)-

Ecosystem/CompartmentDissipation ProcessHalf-life (DT50)Citations
Aerobic SoilBiotransformation2.9–3.4 days publications.gc.ca
Sandy Loam SoilAerobic Metabolism1–8 days nih.govepa.gov
Water (pH 9)Hydrolysis33 days regulations.gov
Water (pH 4 & 7)HydrolysisStable regulations.govepa.gov
WaterAqueous Photolysis6 days regulations.govepa.gov
AtmosphereReaction with OH radicals~5.2 hours nih.gov
AtmosphereReaction with Ozone~1.4 hours nih.gov

Ecotoxicological Impact and Environmental Risk Assessment of Metofluthrin, Trans E on Non Target Organisms

Aquatic Ecotoxicology of Metofluthrin (B10177), trans-(E)-: Effects on Fish, Invertebrates, and Algae

Metofluthrin, trans-(E)-, like other synthetic pyrethroids, demonstrates high toxicity to a range of aquatic organisms. epa.gov Regulatory evaluations consistently categorize metofluthrin as highly toxic to both aquatic invertebrates and fish. canada.capublications.gc.ca

Studies on the acute aquatic toxicity of metofluthrin have been conducted on several representative species. For instance, research involving the fathead minnow (Pimephales promelas), Daphnia magna, and the green alga (Pseudokirchneriella subcapitata) has been performed to understand its effects. researchgate.net The most sensitive aquatic endpoint identified in one assessment was for rainbow trout (Oncorhynchus mykiss), with a 96-hour median lethal concentration (LC50) of 1.2 µg a.i./L. regulations.gov The toxicity of metofluthrin to aquatic life is a significant factor in its environmental risk assessment. sumichem.co.in

However, the actual risk to aquatic ecosystems from the registered uses of metofluthrin, primarily in personal repellent devices, is considered low. canada.capublications.gc.ca This is attributed to the compound's volatile nature and rapid degradation, which limit significant environmental deposition. canada.ca While metofluthrin is stable to hydrolysis in neutral and acidic conditions, it degrades under alkaline conditions and through photolysis. regulations.gov Its high soil/water partition coefficient suggests it will bind to soil particles rather than remain in the water column, further reducing aquatic exposure. regulations.gov

Research has also been conducted on the aquatic toxicity of metofluthrin's primary metabolites, which are formed through ester cleavage and oxidation. researchgate.net These metabolites have shown a wide range of toxicity but were found to be substantially less toxic than the parent compound to fish and daphnids. researchgate.net Specifically, they were over a hundredfold less toxic to these pyrethroid-sensitive species. researchgate.net The reduction in toxicity is linked to the metabolites' lower lipophilicity. researchgate.net

Interactive Table: Acute Aquatic Toxicity of Metofluthrin and its Metabolites

OrganismCompoundEndpointValue (mg/L)
Fathead minnow (Pimephales promelas)Metofluthrin Metabolites96-hr LC500.44 to >120
Daphnia magnaMetofluthrin Metabolites48-hr EC506.3 to >120
Green alga (Pseudokirchneriella subcapitata)Metofluthrin Metabolites96-hr EyC502.6 to >110
Rainbow trout (Oncorhynchus mykiss)Metofluthrin96-hr LC500.0012

Data sourced from multiple studies to provide a comparative overview. researchgate.netregulations.gov

Terrestrial Ecotoxicology of Metofluthrin, trans-(E)-: Effects on Soil Organisms, Pollinators (e.g., Bees), and Wildlife (excluding mammals)

Metofluthrin's impact on terrestrial organisms is a key consideration in its environmental risk profile. The compound is recognized as being highly toxic to bees. canada.capublications.gc.ca However, the likelihood of significant exposure to bees and other non-target terrestrial insects is considered low due to the specific use patterns of metofluthrin products, which are typically personal repellents effective over small areas. regulations.gov It is presumed that beneficial insects like bees are not attracted to humans and would therefore have minimal, chance exposure. regulations.gov

In the soil environment, metofluthrin is not expected to persist. It undergoes rapid aerobic biotransformation, with a dissipation time (DT50) of approximately 2.9 to 3.4 days under laboratory conditions. publications.gc.ca Its major transformation products are also expected to degrade further in the soil. publications.gc.ca Due to its low mobility, it is not expected to leach into groundwater. publications.gc.ca

For other non-target terrestrial wildlife, such as birds, the risk from current uses of metofluthrin is considered not to be of concern. regulations.gov The low potential for exposure minimizes the risk to these organisms. regulations.gov There is also no reasonable expectation of effects on terrestrial plants due to the low exposure potential. regulations.govregulations.gov

Bioaccumulation and Biomagnification Potential of Metofluthrin, trans-(E)- in Ecological Food Chains (non-human species)

Bioaccumulation is the process where a substance builds up in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. tutorchase.comunipd.it Pyrethroids, including metofluthrin, have been shown to have the potential for bioaccumulation in various organisms. researchgate.net

The estimated log Kow values for metofluthrin (4.97-5.04) suggest a likelihood for bioconcentration or bioaccumulation. publications.gc.ca However, a bioaccumulation study with carp (B13450389) indicated that metofluthrin did not bioaccumulate significantly, with a bioconcentration factor (BCF) of 110–120. publications.gc.ca The process of biomagnification can lead to higher concentrations of toxins in top predators. tutorchase.com While pyrethroid residues have been detected in various environmental compartments and biota, their relatively rapid degradation can limit their transfer through aquatic food webs. researchgate.net For terrestrial food chains, modeling has been used to predict the bioaccumulation of persistent organic pollutants. nih.gov

Methodological Approaches for Ecotoxicological Assessment and Environmental Risk Characterization of Metofluthrin, trans-(E)-

The ecotoxicological assessment of metofluthrin, trans-(E)-, involves a tiered approach that integrates exposure and ecotoxicology data to estimate potential adverse effects on non-target species. publications.gc.ca This process relies on a variety of data sources and methodologies.

Data Sources and Standard Testing:

Laboratory Studies: Acute and chronic toxicity data are generated for various organisms representing different trophic levels, including fish, invertebrates, and algae. epa.govpublications.gc.ca These studies are typically conducted following internationally accepted protocols and Good Laboratory Practices (GLP). publications.gc.ca

Databases: Existing ecotoxicological databases, such as the US EPA's ECOTOX database and the ECETOC Aquatic Toxicity (EAT) database, serve as valuable resources for toxicity information on a wide range of chemicals. nih.goveuropa.eu

Exposure Assessment:

Environmental Fate Studies: Studies on hydrolysis, phototransformation, and behavior in soil and water are crucial to predict the environmental concentrations of the substance. regulations.govpublications.gc.ca

Modeling: Models like the agricultural dispersion model (AGDISP) can be used to estimate environmental concentrations in specific scenarios, such as a standard farm pond. montana.edu

Risk Characterization:

Tiered Approach: Risk assessment often begins with a conservative Tier 1 assessment. epa.govmontana.edu If potential risks are identified, higher-tier, more refined assessments are conducted. montana.edunih.gov

Species Sensitivity Distributions (SSDs): SSDs can be used to account for the differences in toxicity across a range of species, providing a more comprehensive view of potential community-level effects. montana.edubohrium.com

Modified Exposure Studies: Higher-tier laboratory studies can incorporate environmental factors like sediment to provide a more realistic assessment of a substance's bioavailability and toxicity. famic.go.jpnih.gov

Mesocosm Studies: These are controlled, semi-natural experiments that can provide data on population and community-level responses to a chemical, including indirect effects and recovery. bohrium.comnih.gov

Predictive Toxicology: In silico tools like Quantitative Structure-Toxicity Relationship (QSTR) models are increasingly used to predict the hazardous properties of chemicals, reducing the need for animal testing. toxminds.com

For metofluthrin, the environmental risk assessment has concluded that its use as a personal mosquito repellent does not pose an unacceptable risk to non-target aquatic and terrestrial organisms, primarily due to the limited environmental exposure from this use pattern. canada.capublications.gc.ca

Advanced Analytical Methodologies for Detection and Quantification of Metofluthrin, Trans E

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis of Metofluthrin (B10177), trans-(E)- in Environmental Matrices

Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace analysis of Metofluthrin, trans-(E)-, and other pyrethroids in environmental samples. Gas chromatography (GC) is particularly well-suited for volatile and semi-volatile compounds like pyrethroids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the determination of Metofluthrin. GC-MS offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from complex environmental matrix interferences. researchgate.net For enforcement purposes, GC-MS methods have been developed and validated for residue analysis, meeting requirements for selectivity, accuracy, and precision at defined limits of quantitation. The use of a split/splitless injector and a capillary column, such as one coated with 5% phenyl polysiloxane 95% dimethyl polysiloxane, is typical. cipac.org Negative Chemical Ionization (NCI) mode in GC-MS can enhance sensitivity for halogenated compounds like Metofluthrin, achieving very low detection limits. scholars.direct For instance, a rapid GC/NCI-MS method has been demonstrated to be sensitive and specific for quantifying the related pyrethroid transfluthrin (B58387) in biological samples. usgs.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a powerful alternative, especially for compounds that are less volatile or thermally labile. While pyrethroids are generally amenable to GC analysis, LC-MS/MS can offer advantages such as reduced need for sample derivatization. nih.gov Methods using LC-MS/MS have been developed for a wide range of pesticides, including pyrethroids, in matrices like water and sediment. nih.govnih.gov These methods often employ electrospray ionization (ESI) and can achieve low limits of detection, often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range. nih.govnih.govnih.gov

The choice between GC-MS and LC-MS/MS often depends on the specific matrix, the other compounds being analyzed simultaneously, and the required sensitivity. For many pyrethroids, GC-MS and GC-MS/MS are often preferred due to their superior sensitivity and performance for these compounds. nih.govnih.gov

Table 1: Performance of Chromatographic Methods for Pyrethroid Analysis in Environmental Matrices

Technique Matrix Analyte(s) Limit of Quantification (LOQ) / Detection (LOD) Recovery Rate (%) Reference
GC-MS Soil Metofluthrin 0.01 mg/kg (LOQ) Method requirements fulfilled
GC-MS/MS Water 14 Pyrethroids 0.5 - 1.0 ng/L (MDL) 84 - 96
GC-MS/MS Sediment 14 Pyrethroids 0.2 - 0.5 µg/kg (MDL) 88 - 100
LC-MS/MS Sediment 50 Polar Pesticides Low ng/g (LOD) 76 - 124 nih.gov
LC-MS/MS Surface Water EDCs including pesticides 0.4 - 6 ng/L (LOD) >70 nih.gov
GC-MS/MS Soil Multiple Pyrethroids 0.1 - 5 µg/kg (LOQ) 69 - 119 researchgate.net

This table presents a summary of performance data for various chromatographic methods used for pyrethroid analysis. MDL stands for Method Detection Limit.

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification of Metofluthrin, trans-(E)- and its Environmental Metabolites

Spectroscopic and spectrometric techniques are indispensable for the definitive identification, structural elucidation, and quantification of Metofluthrin, trans-(E)-, and its transformation products.

Mass Spectrometry (MS) , particularly when coupled with chromatography (GC-MS, LC-MS), is the primary tool for both identifying the parent compound and elucidating the structure of its metabolites. In studies on rats, GC-MS has been used to identify major urinary metabolites of Metofluthrin following administration. researchgate.net Identified metabolites include 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol and 4-hydroxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. researchgate.net The fragmentation patterns observed in the mass spectra provide critical information for determining the chemical structure of these degradation products. Tandem mass spectrometry (MS/MS) further enhances selectivity and structural confirmation by analyzing the fragmentation of a specific precursor ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the unambiguous structural confirmation of Metofluthrin isomers. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. The nuclear Overhauser effect (NOE) in NMR experiments can be used to examine the cis/trans configuration of the molecule, confirming the stereochemistry. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in the Metofluthrin molecule. Characteristic vibrational frequencies, such as the ester carbonyl stretch and the carbon-fluorine stretching vibrations, can confirm the compound's functional group composition and contribute to its identification. daneshyari.com

Thermal analysis techniques, such as thermogravimetry and differential thermal analysis, have been used to study the vaporization and decomposition of Metofluthrin, providing insights into its physical properties. sumitomo-chem.co.jp

Table 2: Identified Urinary Metabolites of Metofluthrin in Rats using GC-MS

Metabolite Name Analytical Method Matrix Reference
4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol GC-MS Rat Urine researchgate.net
4-hydroxymethyl-2,3,5,6-tetrafluorobenzyl alcohol GC-MS Rat Urine researchgate.net
2,2-dimethyl-3-(1-propenyl)-cyclopropanecarboxylic acid (MCA) GC-MS Rat Urine researchgate.net

Sample Preparation and Extraction Protocols for Metofluthrin, trans-(E)- Analysis from Complex Ecological and Biological Matrices (non-human)

Effective sample preparation is a critical preceding step to instrumental analysis, designed to extract and concentrate Metofluthrin, trans-(E)- from complex matrices and remove interfering substances. organomation.com

Solid-Phase Extraction (SPE) is a widely used technique for extracting pyrethroids from aqueous samples like river and wastewater. usgs.govca.gov The method involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. ca.gov Various sorbents can be used, with polymeric phases like Oasis HLB and Bond Elut PPL showing good retention for a broad range of pesticides. nih.gov For pyrethroids, which are often found in sediment, SPE is also used as a clean-up step after initial extraction. usgs.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation approach that has gained popularity for pesticide residue analysis in a variety of matrices, including environmental samples like soil and sediment. nih.gov The procedure typically involves an extraction with acetonitrile (B52724) followed by a clean-up step using dispersive SPE (d-SPE) with a combination of sorbents to remove matrix components. nih.gov

Liquid-Liquid Extraction (LLE) is a classic extraction method that has been applied to the analysis of pyrethroid metabolites from biological samples such as urine. nih.gov For non-human biological matrices like fish tissue, sample extraction may involve ultrasonication or steam distillation. scholars.direct

Microwave-Assisted Extraction (MAE) is another technique used for extracting pyrethroids from solid samples like sediment and soil, offering faster extraction times compared to traditional methods. usgs.gov

The choice of extraction protocol depends heavily on the physicochemical properties of the matrix and the target analyte. nih.gov For example, analyzing Metofluthrin from air often involves trapping it on a solid sorbent tube (like OVS tubes) or filter paper, followed by solvent extraction with a solvent like acetone. oup.com

Table 3: Common Extraction Protocols for Pyrethroid Analysis

Extraction Method Matrix Purpose Key Steps Reference
Solid-Phase Extraction (SPE) Water Extraction & Concentration Conditioning, Sample Loading, Washing, Elution usgs.govca.gov
QuEChERS Soil, Sediment Extraction & Clean-up Acetonitrile extraction, Salting out, d-SPE clean-up nih.gov
Liquid-Liquid Extraction (LLE) Urine (non-human) Extraction Partitioning between immiscible solvents nih.gov
Microwave-Assisted Extraction (MAE) Sediment, Soil Extraction Solvent extraction accelerated by microwave energy usgs.gov
Solvent Extraction Air Sampling Media Extraction Extraction with a suitable solvent (e.g., acetone) oup.com

Emerging Analytical Techniques and High-Throughput Screening for Metofluthrin, trans-(E)- in Research Applications

Research into analytical methods for pesticides like Metofluthrin is continuously evolving, with a focus on increasing speed, sensitivity, and throughput.

High-Throughput Screening (HTS) systems have been developed for biological assays, such as evaluating the spatial repellency of Metofluthrin against mosquitoes. researchgate.netnih.govku.ac.th These systems allow for the rapid testing of numerous samples or concentrations to determine effects like knockdown and mortality, which is essential for product development and resistance monitoring. researchgate.netnih.govku.ac.th For instance, a high-throughput screening system toxicity bioassay (HITSS-TOX) was used to identify optimal discriminating concentrations of Metofluthrin. researchgate.netnih.gov

In the realm of chemical analysis, methods are being developed for more rapid and sensitive determination of metabolites. A high-throughput method for urinary pyrethroid metabolites, including those of Metofluthrin, was developed using GC-MS/MS. nih.gov This method utilized a 24-deep well plate for sample preparation and semi-automated liquid-liquid extraction, significantly increasing sample throughput, which is crucial for large-scale biomonitoring studies. nih.gov

The development of new sorbents and formats for Solid-Phase Extraction , such as SPE disk cartridges, aims to reduce the time required for sample preparation, which is often a bottleneck in environmental analysis. glsciences.com Automated SPE systems further enhance throughput and reproducibility. nih.gov

Furthermore, the coupling of advanced chromatographic techniques with high-resolution mass spectrometry (HRMS) offers the potential for non-targeted screening, allowing for the identification of a broader range of metabolites and environmental transformation products without the need for pre-existing analytical standards.


Innovative Formulation Strategies and Delivery Systems for Metofluthrin, Trans E

Physicochemical Stability of Metofluthrin (B10177), trans-(E)- in Advanced Formulation Systems (e.g., polymer matrices, impregnated substrates)

The long-term efficacy of Metofluthrin, trans-(E)- formulations is dependent on the physicochemical stability of the active ingredient within its delivery system. Factors such as temperature, humidity, and the chemical properties of the matrix can influence its degradation rate.

Metofluthrin, trans-(E)- is known to be stable in a pH range of 4 to 7 but hydrolyzes in alkaline conditions (pH 9) with a half-life of 33 days. epa.gov In terms of thermal stability, studies have shown it to be stable up to 150°C. researchgate.net

The choice of polymer matrix or impregnated substrate is critical for maintaining the stability of Metofluthrin, trans-(E)-. The interaction between the active ingredient and the substrate can affect its release profile and protect it from environmental degradation. researchgate.net For example, cellulose-based matrices have been investigated for the controlled release of metofluthrin. researchgate.net

Research into the degradation of pyrethroids indicates that photodegradation can be a significant pathway. researchgate.net While specific data on the photodegradation of Metofluthrin, trans-(E)- in various formulations is an area of ongoing research, the design of the formulation can play a role in protecting the active ingredient from light-induced degradation. The metabolites resulting from degradation processes generally exhibit lower lipophilicity and, consequently, reduced acute toxicity to aquatic organisms. researchgate.net

Synergistic Formulations of Metofluthrin, trans-(E)- with Other Active Ingredients: Mechanistic and Environmental Considerations

To enhance efficacy and potentially mitigate the development of insecticide resistance, Metofluthrin, trans-(E)- is sometimes formulated with other active ingredients. nih.govnih.gov These synergistic formulations can lead to a greater effect than the sum of the individual components.

One common type of synergist used with pyrethroids is piperonyl butoxide (PBO). nih.gov PBO works by inhibiting cytochrome P450 monooxygenases, which are enzymes that can detoxify insecticides in insects. nih.govnih.gov Studies have shown that while transfluthrin (B58387) exhibits some synergism with PBO, other polyfluorobenzyl pyrethroids like metofluthrin show even greater synergistic effects. nih.gov This suggests that P450 enzymes play a role in the detoxification of metofluthrin. nih.gov

From a mechanistic standpoint, combining active ingredients with different modes of action can be an effective strategy. While Metofluthrin, trans-(E)- acts on the nervous system of insects, other compounds might target different biological pathways. publications.gc.ca

Environmentally, the use of synergistic formulations raises important considerations. While reducing the total amount of pesticide is beneficial, the environmental fate and non-target effects of the combined active ingredients must be carefully evaluated. google.commst.dkumweltbundesamt.de The goal of sustainable biocide use is to minimize risks to human health and the environment. mst.dk

Table 2: Examples of Synergistic Formulations with Metofluthrin, trans-(E)-

Synergist/Additional Active Ingredient Mechanism of Action Potential Benefits
Piperonyl Butoxide (PBO) Inhibits cytochrome P450 enzymes, preventing detoxification of the pyrethroid. nih.gov Increased efficacy against resistant insect populations. nih.govnih.gov
Empenthrin and Tetramethrin Also pyrethroid insecticides, likely with similar modes of action. google.com Enhanced killing effect against target pests. google.com
Pyrethroid Acids May have a different mode of action from the parent pyrethroid. sci-hub.cat Increased spatial repellency and vapor toxicity. sci-hub.cat

Theoretical Frameworks for Optimizing Vapor Pressure and Dispersion Profiles of Metofluthrin, trans-(E)- in Ambient Environments

The effectiveness of a spatial repellent like Metofluthrin, trans-(E)- is critically dependent on its ability to achieve and maintain an effective concentration in the air. acs.orgresearchgate.net Theoretical models and computational simulations are increasingly being used to understand and optimize the vapor pressure and dispersion of this compound. researchgate.netresearchgate.netplos.org

Metofluthrin, trans-(E)- has a relatively high vapor pressure, which facilitates its diffusion into the surrounding air from a passive emanator. researchgate.netresearchgate.net The rate of this release is influenced by several factors, including temperature, air velocity, the initial loading of the active ingredient in the device, and the surface area of the emanator. researchgate.net

Mathematical models have been developed to describe the release of metofluthrin from thin cellulosic-polymer films. researchgate.net These models often use unsteady-state mass balances and incorporate the Arrhenius dependence of diffusivity on temperature and the linear dependence of the mass transfer coefficient on air velocity. researchgate.net Such models have been validated against experimental data and can be used to predict the performance of different emanator designs. researchgate.net

Computational Fluid Dynamics (CFD) is another powerful tool used to simulate the dispersion of Metofluthrin, trans-(E)- vapor in a given space. researchgate.netplos.org CFD models can account for factors like fluid natural convection, chemical diffusion, and gravity to predict the concentration gradient of the active ingredient over time and space. researchgate.netplos.org These simulations have shown that for passive release, higher concentrations tend to initially settle towards the bottom of an enclosed space due to the vapor density being greater than air, with diffusion gradually creating a more uniform gradient. plos.org

These theoretical frameworks are invaluable for the rational design of new and improved delivery systems. By understanding the interplay of formulation properties and environmental conditions, it is possible to create products that deliver an optimal and sustained protective vapor shield of Metofluthrin, trans-(E)-.

Regulatory Science and Environmental Policy Implications of Metofluthrin, Trans E

International and National Regulatory Frameworks Governing Pyrethroid Use in Environmental Pest Management

The use of pyrethroids, including Metofluthrin (B10177), trans-(E)-, in environmental pest management is governed by a complex web of international and national regulatory frameworks designed to ensure their safe and effective use while minimizing potential harm to humans and the environment. canada.caepa.govpublications.gc.ca These frameworks are established by governmental bodies that assess the risks and value of pest control products before they can be registered for sale and use. canada.capublications.gc.ca

At the international level, organizations like the World Health Organization (WHO) recognize the environmental and human safety advantages of certain pyrethroids, such as deltamethrin (B41696) and permethrin (B1679614), for controlling disease vectors. nih.gov In the European Union, Metofluthrin is included in Annex I of the Directive 98/8/EC, meaning that biocidal products containing it require authorization or registration. tga.gov.au

In the United States, the Environmental Protection Agency (EPA) is responsible for regulating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). regulations.gov The EPA conducts comprehensive risk assessments for pyrethroids, considering their potential ecological impacts. epa.govregulations.gov The agency has implemented specific label changes and environmental hazard statements for pyrethroid products to mitigate risks, particularly to aquatic ecosystems. pwg2pmp.comepa.gov For Metofluthrin, the EPA has determined that for its current registered uses, such as in repellent strips and fans, there are no significant risks of concern to aquatic or terrestrial vertebrates or aquatic invertebrates due to low potential exposure. regulations.govregulations.gov

Canada's Pest Management Regulatory Agency (PMRA) operates under the Pest Control Products Act, which requires that a pest control product has value and does not pose an unacceptable risk to human health or the environment to be registered. canada.capublications.gc.ca The PMRA has granted conditional and later full registration for Metofluthrin-containing personal mosquito repellents, concluding that the risks and value are acceptable when used according to label directions. canada.capublications.gc.ca

In Australia, Metofluthrin is regulated under the Poisons Standard and is found in registered household products for mosquito control. tga.gov.au New Zealand has also registered products containing Metofluthrin. tga.gov.au

These regulatory bodies generally require extensive data from manufacturers on a product's toxicity, environmental fate, and efficacy before granting registration. canada.capublications.gc.cacanada.ca They also often have systems in place to monitor and report any adverse incidents related to pesticide use. publications.gc.ca

Regulatory Status of Metofluthrin, trans-(E)- in Select Regions:

Regulatory BodyCountry/RegionStatusKey Findings
Environmental Protection Agency (EPA) United StatesRegisteredNo unacceptable risks to the environment for current uses. regulations.govregulations.gov
Pest Management Regulatory Agency (PMRA) CanadaRegisteredProduct has value and does not present an unacceptable risk to human health or the environment under approved conditions of use. canada.capublications.gc.ca
European Union European UnionIncluded in Annex I of Directive 98/8/ECBiocidal products require authorization. tga.gov.au
Therapeutic Goods Administration (TGA) AustraliaRegistered for household useScheduled in the Poisons Standard. tga.gov.au

Environmental Risk Assessment Paradigms for Pesticides: Application to Metofluthrin, trans-(E)- within Ecological Contexts

The environmental risk assessment for pesticides like Metofluthrin, trans-(E)-, is a structured process to evaluate the potential for adverse effects on non-target organisms and the environment. canada.caepa.gov This paradigm typically involves several key phases: problem formulation, exposure characterization, effects characterization (or hazard assessment), and risk characterization. epa.gov

Problem Formulation: This initial phase defines the scope of the assessment, identifying the pesticide's use patterns, potential environmental compartments it may enter, and the non-target organisms that could be exposed. epa.gov For Metofluthrin, trans-(E)-, which is used in volatile-release products like personal diffusers and mosquito coils, the primary route of environmental entry is vaporization into the air. canada.capublications.gc.ca

Exposure Characterization: This step estimates the potential exposure of non-target organisms to the pesticide. epa.gov Due to the volatile nature of Metofluthrin, trans-(E)-, and its rapid degradation in the environment, significant deposition on soil or in water is considered unlikely with its current use patterns. canada.capublications.gc.capublications.gc.ca The half-life of Metofluthrin in the air is short, ranging from 1.7 to 1.9 hours. regulations.gov In soil, it has a short half-life of less than 3.5 days and low mobility. regulations.gov

Effects Characterization (Ecotoxicity): This involves determining the potential harmful effects of the pesticide on various non-target organisms through laboratory and sometimes field studies. epa.gov Metofluthrin, trans-(E)- has been found to be highly toxic to aquatic invertebrates, fish, and bees in laboratory settings. canada.capublications.gc.ca However, the likelihood of these organisms being exposed is low given the way the product is used. canada.capublications.gc.ca Studies on the metabolites of Metofluthrin have shown that they are generally less toxic to aquatic organisms than the parent compound. jst.go.jp

Risk Characterization: This final phase integrates the exposure and effects data to estimate the likelihood of adverse ecological effects. epa.gov Regulatory agencies like the U.S. EPA and Canada's PMRA have concluded that for the currently registered uses of Metofluthrin, trans-(E)-, the environmental risks are acceptable. canada.caregulations.gov This is because the potential for exposure of sensitive non-target organisms is low. canada.capublications.gc.ca The risk assessment also considers the cumulative effects of pesticides with a common mechanism of toxicity. epa.gov Although Metofluthrin is a pyrethroid, the EPA has determined it does not significantly contribute to the cumulative risk from this class of insecticides. regulations.gov

Key Environmental Fate and Ecotoxicity Data for Metofluthrin, trans-(E)-:

ParameterFindingSource
Environmental Entry Vaporization into the air from personal repellent devices. canada.capublications.gc.ca canada.capublications.gc.ca
Air Half-life 1.7 to 1.9 hours. regulations.gov regulations.gov
Soil Half-life < 3.5 days (aerobic). regulations.gov regulations.gov
Aquatic Toxicity Highly toxic to fish and aquatic invertebrates. canada.capublications.gc.ca canada.capublications.gc.ca
Toxicity to Bees Highly toxic. canada.ca canada.ca
Metabolite Toxicity Generally less toxic to aquatic organisms than the parent compound. jst.go.jp jst.go.jp

Sustainable Pest Management Strategies Integrating Metofluthrin, trans-(E)-: Ecological and Socio-economic Considerations

Sustainable pest management, often framed within an Integrated Pest Management (IPM) approach, seeks to control pests in an economically viable, socially acceptable, and environmentally sound manner. The integration of Metofluthrin, trans-(E)-, into such strategies primarily revolves around its use as a spatial repellent for mosquito control.

Ecological Considerations:

From an ecological standpoint, the use of Metofluthrin, trans-(E)- in a sustainable manner hinges on its targeted application to minimize non-target impacts. Since it is highly toxic to certain non-target organisms like aquatic life and bees, its use in volatile-release products that limit direct environmental contamination is a key aspect of its ecological fit within IPM. canada.capublications.gc.ca The rapid degradation of Metofluthrin in the environment further reduces the potential for long-term ecological harm. canada.cajst.go.jp

Ecological models are increasingly being recognized as valuable tools in pesticide risk assessment to predict population-level effects and extrapolate from laboratory to field conditions. wiley.comnih.govresearchgate.net For Metofluthrin, trans-(E)-, such models could help refine its use in specific ecological settings to maximize efficacy against target mosquitoes while minimizing exposure to beneficial insects and other non-target species. cabidigitallibrary.org

Socio-economic Considerations:

Socio-economically, Metofluthrin, trans-(E)- offers value as a personal and household protection tool against nuisance mosquito bites and the diseases they can transmit. canada.caucanr.edu The development of various delivery systems, such as coils, vaporizers, and passive emanators, provides consumers with a range of options. ivcc.comacs.org

The effectiveness of spatial repellents like Metofluthrin, trans-(E)- in reducing mosquito biting has been demonstrated, and there is evidence of its potential to lower the transmission of diseases like malaria. cabidigitallibrary.orgucanr.eduivcc.com However, the successful integration of these products into public health programs depends on factors like community acceptance, consistent use, and cost-effectiveness. cabidigitallibrary.orgacs.org For instance, while some communities have shown a willingness to use spatial repellents, they may not see them as a substitute for other established methods like bed nets. acs.org

The cost of pyrethroid-based products is a significant factor in their widespread adoption, especially in resource-limited settings. Pyrethroids are often considered cost-effective for pest management. epa.govregulations.gov The economic impact of spatial repellents for disease control is an area of ongoing research and evaluation. researchgate.net

Policy Considerations for Mitigating Unintended Environmental Impacts of Metofluthrin, trans-(E)-

While regulatory assessments have found the current uses of Metofluthrin, trans-(E)- to pose low environmental risk, policy considerations are crucial for mitigating any potential unintended impacts, especially if use patterns change or expand.

Key Policy Areas:

Labeling and Use Restrictions: Clear and enforceable label instructions are a primary policy tool to ensure proper use and minimize environmental exposure. canada.capublications.gc.ca For pyrethroids in general, regulatory agencies have mandated specific label language regarding environmental hazards and application restrictions to reduce runoff and spray drift. epa.govregulations.govpwg2pmp.com For Metofluthrin, trans-(E)-, policies should continue to emphasize its use in a manner that prevents direct application to water bodies or blooming crops to protect aquatic organisms and pollinators.

Monitoring and Incident Reporting: Robust post-market surveillance and incident reporting systems are essential for detecting unforeseen environmental effects. publications.gc.ca Policies should support the continued collection and analysis of environmental monitoring data and incident reports to inform ongoing risk assessments and regulatory decisions. regulations.gov

Promoting Integrated Pest Management (IPM): Policies can encourage the adoption of IPM strategies that incorporate a variety of control methods, reducing reliance on any single chemical class. This can include public education campaigns and incentives for using more environmentally benign alternatives where appropriate. rivm.nl

Risk Mitigation for Spatial Repellents: As the use of spatial repellents like Metofluthrin, trans-(E)- grows, specific policies may be needed to address any unique risks. This could include guidelines on the placement and density of repellent devices to minimize potential exposure to non-target insects in sensitive habitats. The potential for sub-lethal effects and the development of insecticide resistance are also important considerations for long-term policy and research. ivcc.com

Research and Development: Policies can support research into even safer and more targeted pesticide delivery systems and alternative pest control methods. Research on the long-term ecological impacts of widespread spatial repellent use would also be beneficial for informing future policy.

International Harmonization: To the extent possible, harmonizing regulatory requirements and risk assessment methodologies across different countries can streamline the approval process and ensure a consistent level of environmental protection globally.

Ultimately, a proactive and adaptive policy approach, grounded in ongoing scientific research and monitoring, is key to ensuring that the benefits of Metofluthrin, trans-(E)- in pest management can be realized while effectively mitigating any potential unintended environmental consequences. nih.govepa.govregulations.govjst.go.jpresearchgate.netnih.gov

Future Research Directions and Emerging Challenges in Metofluthrin, Trans E Studies

Elucidation of Novel Target Sites and Behavioral Mechanisms for Volatile Pyrethroids

The primary mode of action for pyrethroids, including Metofluthrin (B10177), trans-(E)-, involves the disruption of voltage-gated sodium channels in the insect nervous system. nih.govnih.gov However, the distinct behavioral responses elicited by volatile pyrethroids, such as spatial repellency, confusion, and knockdown, suggest more complex interactions may be at play. oup.comx-mol.com Research indicates that these compounds can induce a range of behaviors beyond simple mortality, including deterring entry into treated spaces, eliciting an escape response, and causing disorientation in mosquitoes. oup.comx-mol.com For instance, Metofluthrin, trans-(E)- has been shown to reduce biting activity by causing confusion and knockdown, ultimately leading to mortality. x-mol.com

Future research will need to delve deeper into these behavioral mechanisms. While sodium channel activation is a principal mechanism for repellency, there is evidence of reduced sensitivity in pyrethroid-resistant mosquitoes, which may point to other physiological targets or fitness costs associated with resistance mutations. nih.gov Studies have noted that sublethal doses can affect mosquito mating, host-finding, and feeding behaviors. mdpi.com Elucidating whether these effects are solely downstream consequences of sodium channel disruption or if other novel target sites are involved is a key area for investigation. Understanding these nuanced interactions is crucial for developing the next generation of vector control tools that can overcome existing resistance mechanisms.

Some of the observed behavioral effects of volatile pyrethroids on mosquitoes include:

Repellency: Preventing human-vector contact by stimulating directed movement away from the source. mdpi.com

Disorientation: Causing confusion and erratic flight patterns in mosquitoes. oup.com

Knockdown: Inducing a state of paralysis, which can be reversible. oup.comresearchgate.net

Mortality: Leading to the death of the mosquito. x-mol.com

Development of Predictive Models for Metofluthrin, trans-(E)- Environmental Fate and Ecological Risk under Climate Change Scenarios

The environmental fate and ecological risk of Metofluthrin, trans-(E)- are influenced by various factors, including its rapid degradation in the environment. oup.com However, climate change presents a significant challenge to our current understanding of its environmental behavior. Changes in temperature, precipitation, and other climatic variables can alter the transport, persistence, and bioavailability of chemical compounds in the environment. nih.gov

Currently, there is a lack of specific predictive models for the environmental fate of Metofluthrin, trans-(E)- under various climate change scenarios. regulations.gov Developing such models is a critical future research direction. These models would need to integrate data on the chemical properties of Metofluthrin, trans-(E)- with climate model projections to forecast how its distribution and potential for ecological exposure might shift. wwu.edulatrobe.edu.au For instance, increased temperatures could affect its volatility and degradation rates, while changes in rainfall patterns might influence its transport in soil and water.

A Bayesian network relative risk model is one potential approach that could be adapted to incorporate climate change predictions into an ecological risk assessment for Metofluthrin, trans-(E)-. wwu.edu Such a model would allow for the quantitative analysis of complex relationships between climate variables, chemical stressors, and ecological endpoints. wwu.edu The development of these predictive tools is essential for proactive environmental management and ensuring that the use of Metofluthrin, trans-(E)- remains sustainable in a changing climate.

Key considerations for developing predictive models include:

The impact of rising temperatures on the volatility and degradation of Metofluthrin, trans-(E)-.

The influence of altered precipitation patterns on its runoff and leaching potential.

The interactive effects of climate change and chemical stressors on non-target organisms. wwu.edu

Innovations in Resistance Management Strategies Specific to Metofluthrin, trans-(E)- and Cross-Resistance Dynamics

The emergence of insecticide resistance is a significant threat to the effectiveness of vector control programs. mdpi.com For Metofluthrin, trans-(E)-, and other pyrethroids, a primary mechanism of resistance is target-site insensitivity caused by mutations in the voltage-gated sodium channel, often referred to as knockdown resistance (kdr). nih.govemory.edu Studies have shown that mosquito populations with high levels of pyrethroid resistance exhibit reduced susceptibility to Metofluthrin, trans-(E)-. emory.edu

Furthermore, there is a documented risk of cross-resistance, where resistance to one pyrethroid, such as permethrin (B1679614), can confer resistance to Metofluthrin, trans-(E)-. nih.govflvc.org For example, a permethrin-resistant strain of Aedes aegypti was found to be 5-fold more resistant to Metofluthrin, trans-(E)- compared to a susceptible strain. flvc.org This highlights the need for innovative and specific resistance management strategies.

Future research should focus on developing and evaluating strategies such as insecticide rotations, mosaics, or mixtures to mitigate the selection pressure for resistance. nih.govcroplife.org.au A quantitative genetics model could be employed to compare the effectiveness of these different strategies in extending the operational lifespan of Metofluthrin, trans-(E)-. nih.gov Understanding the specific kdr mutations present in a mosquito population and their impact on the efficacy of Metofluthrin, trans-(E)- is also crucial for tailoring control efforts. emory.edu Early detection of resistance and the implementation of proactive management plans are essential to preserve the utility of this important vector control tool. nih.gov

Resistance Ratios of a Permethrin-Resistant Aedes aegypti Strain to Permethrin and Metofluthrin, trans-(E)-
CompoundResistance Ratio (RR)
Permethrin30-fold
Metofluthrin, trans-(E)-5-fold

Data sourced from a study on susceptible and resistant strains of Aedes aegypti. flvc.org

Interdisciplinary Research Needs in Metofluthrin, trans-(E)- Science, Bridging Chemistry, Biology, and Environmental Sciences.

Addressing the multifaceted challenges associated with Metofluthrin, trans-(E)- requires a highly integrated and interdisciplinary research approach. The complex interplay between its chemical properties, biological effects, and environmental interactions necessitates collaboration across the fields of chemistry, biology, and environmental sciences.

From a chemistry perspective, there is a need for continued research into the structure-activity relationships of volatile pyrethroids to develop novel compounds with improved efficacy and reduced potential for resistance. sumitomo-chem.co.jp Understanding the chemical's stability, volatility, and degradation pathways under different environmental conditions is also crucial. sumitomo-chem.co.jp

Biologists play a vital role in elucidating the precise mechanisms of action, including potential novel target sites, and in unraveling the genetic and biochemical basis of insecticide resistance. nih.govemory.edu This includes monitoring the frequency of resistance alleles in wild mosquito populations and assessing the behavioral responses of both susceptible and resistant mosquitoes to Metofluthrin, trans-(E)-. emory.edunih.gov

Environmental scientists are essential for assessing the ecological risks and predicting the environmental fate of Metofluthrin, trans-(E)-, particularly in the context of climate change. nih.govregulations.gov This involves developing and validating environmental models, conducting studies on potential impacts on non-target organisms, and ensuring that its use is environmentally sustainable. regulations.gov

By bridging these disciplines, researchers can develop a more holistic understanding of Metofluthrin, trans-(E)- and create more effective and sustainable strategies for its use in public health. This integrated approach is fundamental to overcoming the emerging challenges of insecticide resistance and climate change, thereby ensuring the long-term viability of this and other vector control tools.

Q & A

Q. Q. How can researchers reconcile discrepancies between metofluthrin’s high laboratory efficacy and moderate field performance?

  • Methodological Answer : Field conditions (e.g., airflow, substrate adsorption) reduce volatile insecticide bioavailability. Use computational fluid dynamics (CFD) models to optimize emanator placement (e.g., 3–8 m effective radius) and quantify airborne concentrations in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.